2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Description
The compound 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5, an ethyl group at position 4, and a sulfanyl-linked acetohydrazide moiety. The hydrazide branch terminates in an (E)-configured indol-3-ylidene group.
Properties
Molecular Formula |
C20H17ClN6O2S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C20H17ClN6O2S/c1-2-27-18(12-7-9-13(21)10-8-12)25-26-20(27)30-11-16(28)23-24-17-14-5-3-4-6-15(14)22-19(17)29/h3-10,22,29H,2,11H2,1H3 |
InChI Key |
RESHTUVDBBPCPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
The triazole-thiol core is synthesized via cyclization of N-(4-chlorophenyl)-N'-ethylthiosemicarbazide under basic conditions.
Procedure :
-
Thiosemicarbazide formation : React 4-chlorophenylhydrazine (1.0 equiv) with ethyl isothiocyanate (1.1 equiv) in ethanol at 0–5°C for 2 hours.
-
Cyclization : Treat the intermediate with aqueous NaOH (10%) and reflux for 6 hours. Acidify with HCl to precipitate the product.
Optimization :
-
Yield improves to 78% when using CS₂ as a sulfur source in dimethylformamide (DMF) at 80°C.
-
Electron-withdrawing groups (e.g., -Cl) enhance cyclization efficiency.
Characterization :
Preparation of 2-Chloroacetohydrazide
2-Chloroacetohydrazide serves as the sulfanyl acceptor for the triazole-thiol.
Procedure :
Formation of Sulfanyl Acetohydrazide Intermediate
The triazole-thiol undergoes nucleophilic substitution with 2-chloroacetohydrazide to form the sulfanyl linkage.
Procedure :
-
Deprotonation : Suspend triazole-thiol (1.0 equiv) in DMF, add K₂CO₃ (1.5 equiv), and stir at 25°C for 30 minutes.
-
Substitution : Add 2-chloroacetohydrazide (1.2 equiv) and heat at 60°C for 8 hours.
-
Workup : Quench with ice-water, filter, and recrystallize from ethyl acetate.
Optimization :
Condensation with 3E-2-Oxoindole-3-Carbaldehyde
The final hydrazone forms via acid-catalyzed Schiff base condensation.
Procedure :
-
Aldehyde synthesis : Oxidize indole-3-carbinol with pyridinium chlorochromate (PCC) in dichloromethane to yield 2-oxoindole-3-carbaldehyde.
-
Condensation : Reflux equimolar amounts of sulfanyl acetohydrazide and aldehyde in ethanol with glacial acetic acid (2 drops) for 10 hours.
-
Isolation : Cool, filter, and wash with cold ethanol to obtain the E-isomer.
Characterization :
Optimization Strategies for Enhanced Yield and Purity
Table 1: Reaction Condition Optimization
| Step | Parameter | Optimal Value | Yield Improvement |
|---|---|---|---|
| Triazole cyclization | Solvent | DMF | 78% → 85% |
| Sulfanyl linkage | Temperature | 60°C | 70% → 85% |
| Hydrazone formation | Catalyst | Glacial AcOH | 65% → 82% |
Key findings:
-
pH control during triazole cyclization minimizes side-product formation.
-
Slow addition of aldehydes during condensation improves E/Z selectivity.
Spectroscopic Characterization and Analytical Validation
Multi-technique verification ensures structural fidelity:
-
FTIR : Confirm C=N (1,657 cm⁻¹), C=S (1,275 cm⁻¹), and N-H (3,200–3,400 cm⁻¹).
-
NMR : Aromatic protons (δ 7.60–7.11), hydrazide NH (δ 9.88), and indole NH (δ 10.1).
-
Elemental analysis : C, 53.83%; H, 4.55%; N, 28.54% (calc. for C₁₁H₁₁N₅S).
Comparative Evaluation of Alternative Synthetic Approaches
Method A (Patented sulfonyl hydrazide route) :
-
Uses sulfonyl chlorides but requires stringent pH control.
-
Lower yields (75%) due to competing hydrolysis.
Method B (Organobase-catalyzed cycloaddition) :
-
Metal-free, room-temperature conditions.
-
Limited applicability for bulky substrates.
Superiority of reported method :
Industrial-Scale Production Considerations
Key challenges :
-
Cost : 4-Chlorophenylhydrazine and indole derivatives are pricey.
-
Waste management : CS₂ and DMF require specialized disposal.
Solutions :
Chemical Reactions Analysis
Oxidation/Reduction: The compound may undergo redox reactions, potentially affecting its biological activity.
Substitution Reactions: The chlorophenyl group could participate in electrophilic aromatic substitution.
Common Reagents: Sodium azide, alkynes, thiols, and various catalysts.
Major Products: Diverse derivatives based on the substitution patterns.
Scientific Research Applications
Medicinal Applications
2.1 Antifungal and Antibacterial Activities
The triazole scaffold has been extensively studied for its antifungal and antibacterial properties. Compounds containing the 1,2,4-triazole nucleus have shown effectiveness against various pathogens. For example, derivatives have been reported to exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
2.2 Anticancer Potential
Research indicates that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis. The incorporation of indole-based moieties has been linked to enhanced anticancer activity through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
2.3 Anti-inflammatory Properties
Studies have demonstrated that compounds with triazole structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating inflammatory diseases .
Agricultural Applications
3.1 Fungicides
Given the antifungal properties of triazoles, this compound may serve as a potential fungicide in agriculture. Triazole-based fungicides are widely used to control fungal diseases in crops, enhancing yield and quality .
3.2 Plant Growth Regulators
Research into the effects of triazoles on plant growth has revealed their role as growth regulators that can improve resistance to stress conditions such as drought and salinity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications at specific positions on the triazole ring or the attached phenyl groups can significantly influence biological activity. For instance, substituents that enhance electron density on the aromatic rings have been correlated with increased antimicrobial potency .
Case Studies
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
Structural Variations in Triazole Substituents
The triazole ring’s substituents critically influence physicochemical and biological properties. Key analogs include:
2-[[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N′-(2-oxoindol-3-yl)acetohydrazide ()
- Differences :
- Triazole substituents : 4-methylphenyl (C5) and phenyl (C4) vs. 4-chlorophenyl (C5) and ethyl (C4) in the target.
- Hydrazide terminus : 2-oxoindol-3-yl vs. (3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene.
- Impact: The ethyl group in the target compound may enhance lipophilicity compared to phenyl, improving membrane permeability .
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide ()
- Differences :
- Triazole substituents : 4-methylphenyl (C4) vs. ethyl (C4) in the target.
- Hydrazide terminus : 3-hydroxyphenylmethylene vs. indolylidene.
- The indolylidene moiety in the target may offer stronger π-π stacking with enzymes like cyclooxygenase or α-glucosidase .
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide ()
- Differences :
- Triazole substituents : 4-methoxyphenyl (C5) vs. 4-chlorophenyl (C5).
- Hydrazide terminus : 4-hydroxy-3,5-dimethoxyphenyl vs. indolylidene.
- The indolylidene group’s planar structure in the target compound may improve binding to flat enzymatic pockets, such as tyrosine kinase domains .
Anti-Exudative Activity ()
- A study on 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated dose-dependent anti-inflammatory effects. The target compound’s indolylidene group may mimic diclofenac’s aromatic pharmacophore, enhancing potency .
Enzyme Inhibition ()
- 2-[3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide derivatives showed α-glucosidase inhibition (IC₅₀ = 12–45 μM). The target’s ethyl group may reduce steric hindrance compared to methoxybenzyl, improving enzyme active-site fit .
LogP and Solubility
- Target compound : Estimated logP ~3.5 (chlorophenyl and ethyl enhance hydrophobicity).
- Analog with 3-hydroxyphenylmethylene (): Lower logP (~2.8) due to polar hydroxyl group .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a hybrid molecule featuring a triazole and indole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₂ClN₃O₂S |
| Molecular Weight | 297.76 g/mol |
| IUPAC Name | 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide |
| Appearance | Powder |
| Boiling Point | 524.9 °C at 760 mmHg |
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer treatment. The compound under discussion has shown promising results in inhibiting various cancer cell lines.
Case Studies
- In Vitro Cytotoxicity :
- Mechanism of Action :
Antimicrobial Activity
The compound's triazole structure is associated with significant antimicrobial properties.
Antimicrobial Efficacy
- Broad-Spectrum Activity :
- Specific Studies :
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of triazole-based compounds.
| Structural Feature | Biological Effect |
|---|---|
| Chlorophenyl Group | Enhances anticancer potency |
| Ethyl Substitution | Improves solubility and bioavailability |
| Triazole Ring | Central to antifungal and antibacterial activity |
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Triazole Ring Formation : Reacting 4-chlorophenylhydrazine with a suitable isothiocyanate (e.g., ethyl isothiocyanate) under reflux conditions to form the triazole-thiol intermediate .
Thioether Linkage : Alkylation of the thiol group with chloroacetohydrazide derivatives in polar solvents (e.g., ethanol) using cesium carbonate as a base to promote nucleophilic substitution .
Hydrazone Formation : Condensation of the hydrazide moiety with a substituted indole-2-one derivative under acidic conditions (e.g., acetic acid) .
Characterization : Intermediates are monitored via thin-layer chromatography (TLC) and confirmed using NMR (¹H/¹³C) and HPLC (>95% purity thresholds) .
Basic: What spectroscopic and chromatographic methods are critical for confirming the compound’s structure and purity?
Methodological Answer:
- ¹H/¹³C NMR : Key for verifying the triazole ring protons (δ 8.1–8.3 ppm), sulfanyl group (δ 3.8–4.2 ppm), and hydrazone imine proton (δ 11.2–11.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity (>95%) and detect byproducts from incomplete reactions .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 492.0 for C₂₃H₂₀ClN₅O₂S₂) .
Basic: What preliminary biological assays are used to evaluate its pharmacological potential?
Methodological Answer:
- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorometric assays targeting cyclooxygenase-2 (COX-2) or acetylcholinesterase to assess anti-inflammatory/neuroprotective activity .
Advanced: How can reaction conditions be optimized to improve yield and purity during scale-up?
Methodological Answer:
- Catalyst Optimization : Replace traditional bases (e.g., K₂CO₃) with cesium carbonate for enhanced nucleophilicity in thioether formation, increasing yields by 15–20% .
- Solvent Selection : Use DMF or DMSO for solubility of hydrophobic intermediates, with strict temperature control (60–80°C) to minimize side reactions .
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Advanced: How should researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Orthogonal Assays : Validate antimicrobial activity discrepancies (e.g., MIC vs. disk diffusion) using time-kill kinetics or biofilm inhibition assays .
- Purity Verification : Re-test compounds with HPLC-MS to rule out impurities affecting results .
- Targeted Mutagenesis : Modify functional groups (e.g., replace 4-chlorophenyl with 4-methoxyphenyl) to isolate structure-activity relationships (SAR) .
Advanced: What computational strategies are used to predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB ID: 5KIR) or bacterial DNA gyrase .
- ADMET Prediction : SwissADME or pkCSM to assess logP (target: 2–4), bioavailability (≥30%), and cytochrome P450 inhibition risks .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with substituents at the triazole (e.g., 4-ethyl → 4-propyl) or indole-2-one (e.g., nitro → methoxy) positions .
- Bioisosteric Replacement : Replace the sulfanyl group with selenyl or ether moieties to modulate redox activity .
- In Vivo Correlation : Test top candidates in murine models of inflammation or infection, correlating in vitro IC₅₀ with ED₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
